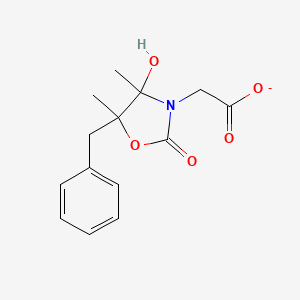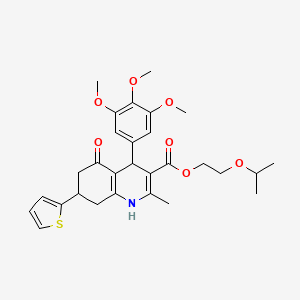
(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate is a complex organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a dimethyl-substituted oxazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate typically involves the reaction of benzylamine with dimethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and requires precise temperature control to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolone ring can be reduced to form a more saturated heterocyclic compound.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzyl ketone derivatives, while reduction of the oxazolone ring may produce saturated oxazolidinones.
Applications De Recherche Scientifique
2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)propionate
- 2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)butyrate
Uniqueness
2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate is unique due to its specific structural features, such as the presence of both benzyl and hydroxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H16NO5- |
|---|---|
Poids moléculaire |
278.28 g/mol |
Nom IUPAC |
2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate |
InChI |
InChI=1S/C14H17NO5/c1-13(8-10-6-4-3-5-7-10)14(2,19)15(9-11(16)17)12(18)20-13/h3-7,19H,8-9H2,1-2H3,(H,16,17)/p-1 |
Clé InChI |
UCLRBAYMZYWTKI-UHFFFAOYSA-M |
SMILES canonique |
CC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methoxyphenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11090013.png)

![5-{[(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11090025.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11090026.png)
![6-amino-8-[4-(propan-2-yl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B11090039.png)
![1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B11090052.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole](/img/structure/B11090053.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11090064.png)
![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-diethoxyphenyl)benzamide](/img/structure/B11090065.png)

![5-Chloro-4,6-dimethyl-2-{[(5-nitrofuran-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11090074.png)
![4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11090079.png)
![N-{(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}-4-(piperidin-1-yl)aniline](/img/structure/B11090080.png)
![(2E)-2-{(2E)-[(4-methoxyphenyl)(phenyl)methylidene]hydrazinylidene}-5-phenylfuran-3(2H)-one](/img/structure/B11090082.png)
